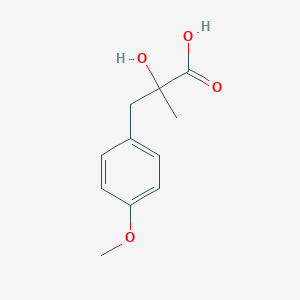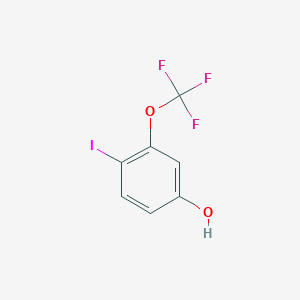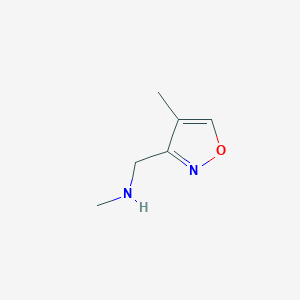![molecular formula C6H11NO B13531050 4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)
4-Methoxy-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-azabicyclo[211]hexane is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of suitable precursors under photochemical conditions. For instance, irradiation with a blue LED light source (450 nm) and catalytic Ir(ppy)3 (1 mol%) can facilitate the intramolecular cycloaddition, yielding the desired bicyclic structure .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the bicyclic framework .
Aplicaciones Científicas De Investigación
4-Methoxy-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds, including potential drug candidates targeting specific receptors or enzymes.
Organic Synthesis: The compound is used to create complex molecular architectures due to its rigid bicyclic structure.
Material Science: It can be incorporated into polymers or other materials to impart unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-azabicyclo[2.1.1]hexane in biological systems involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity. The nitrogen atom in the bicyclic ring can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with a different ring size and structure.
Bicyclo[2.1.1]hexane: Lacks the nitrogen atom, making it less versatile in terms of chemical reactivity.
Uniqueness
4-Methoxy-2-azabicyclo[2.1.1]hexane is unique due to its methoxy group and the incorporation of a nitrogen atom into the bicyclic framework. This combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
4-methoxy-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H11NO/c1-8-6-2-5(3-6)7-4-6/h5,7H,2-4H2,1H3 |
Clave InChI |
GGTRPCOOMSVVMG-UHFFFAOYSA-N |
SMILES canónico |
COC12CC(C1)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)
![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)






